エトノゲストレル

概要

説明

科学的研究の応用

Pharmacological Properties

Etonogestrel functions primarily as a progestin, mimicking the natural hormone progesterone. It is administered through subdermal implants and hormonal vaginal rings, providing a sustained release of the hormone into the bloodstream. The pharmacokinetics of etonogestrel indicate a high bioavailability and a gradual decrease in release rates over time:

- Initial Release Rate : 60-70 mcg/day for the first six weeks.

- End of Year One : 35-45 mcg/day.

- End of Year Two : 30-40 mcg/day.

- End of Year Three : 25-30 mcg/day .

The compound exerts its contraceptive effects by inhibiting ovulation, thickening cervical mucus, and altering the endometrial lining to prevent implantation .

Clinical Efficacy

Etonogestrel implants have demonstrated exceptional efficacy in preventing pregnancy. Clinical trials have shown:

- Cumulative Pearl Index : 0.38 over two years, indicating a very low failure rate .

- No pregnancies reported during implant use : In studies extending beyond three years, no pregnancies were documented among users .

- Return to Fertility : Normal menstrual cycles resumed within 90 days for 91% of women after removal .

Table 1: Efficacy Data from Clinical Trials

| Study Reference | Duration of Use | Pregnancies Reported | Pearl Index |

|---|---|---|---|

| 2 years | 0 | 0.38 | |

| 4 years | 0 | 0 | |

| Up to 5 years | 0 | Not reported |

Safety Profile

The safety of etonogestrel has been extensively studied. Common side effects include:

Serious adverse events are rare, and the overall safety profile supports its use in diverse populations, including postpartum women and those with obesity .

Non-Contraceptive Benefits

Beyond contraception, etonogestrel has shown potential benefits in managing various gynecological conditions:

- Dysmenorrhea : Etonogestrel can alleviate painful menstruation.

- Endometriosis : It may reduce symptoms associated with endometriosis due to its hormonal effects.

- Uterine Fibroids : Some studies suggest it can help manage symptoms related to uterine fibroids .

Case Studies and Research Insights

Several case studies highlight the versatility of etonogestrel:

- A study involving over 7000 women demonstrated high tolerability and effectiveness among users with varying body mass indices, confirming that serum concentrations remained adequate beyond the FDA-approved three-year duration .

- Research on the use of etonogestrel implants in combination with other hormonal therapies showed promising results in achieving azoospermia in male partners undergoing treatment for infertility .

作用機序

エトノゲストレルは、女性生殖器、乳腺、視床下部、下垂体などの標的臓器の、プロゲステロン受容体とエストロゲン受容体に高い親和性で結合することでその効果を発揮します . それは次のようにして生殖を抑制します。

排卵の抑制: 排卵に不可欠な黄体形成ホルモンの放出を阻害します.

子宮頸部粘液の粘度増加: 精子の通過を妨げます.

子宮内膜の変化: 受精卵の子宮内膜への着床を防ぎます.

類似化合物の比較

エトノゲストレルは、次のような他の合成プロゲステロンと比較されます。

エトノゲストレルのユニークな点は、高い有効性、長期間の作用、皮下インプラントや膣リングなどの高度な避妊デバイスに適していることです .

生化学分析

Biochemical Properties

Etonogestrel binds with high affinity to the progesterone and estrogen receptors in the target organs . These target organs include the female reproductive tract, mammary gland, hypothalamus, and pituitary . The interaction of Etonogestrel with these proteins plays a crucial role in its function as a contraceptive.

Cellular Effects

Etonogestrel exerts its contraceptive effect by inhibiting fertility. It impairs the release of the luteinizing hormone, which is one of the most important reproductive hormones for ovulation . Additionally, Etonogestrel increases the viscosity of the cervical mucus, hindering the passage of the spermatozoa, and alters the lining in the uterus to prevent the implantation of the fertilized eggs in the endometrium .

Molecular Mechanism

The molecular mechanism of Etonogestrel involves its binding to the progesterone and estrogen receptors. This binding inhibits the release of luteinizing hormone, thereby preventing ovulation . Furthermore, Etonogestrel’s interaction with cervical mucus and the uterine lining creates a hostile environment for sperm and fertilized eggs, respectively .

Temporal Effects in Laboratory Settings

The effects of Etonogestrel in laboratory settings are long-lasting. The contraceptive effect of Etonogestrel can remain for up to 5 years when administered in subdermal implants

Dosage Effects in Animal Models

While specific studies on the dosage effects of Etonogestrel in animal models are limited, one study has developed a rodent model of implanted Etonogestrel at body size equivalent doses to the average dose received by women during each of the first 3 years of Etonogestrel subdermal rod use

Metabolic Pathways

Etonogestrel is highly metabolized in the liver by the action of the cytochrome isoenzyme 3A4 . The metabolism of Etonogestrel mainly involves hydroxylation, sulfate conjugation, and glucuronide conjugation reactions .

Transport and Distribution

Etonogestrel is absorbed rapidly into the bloodstream when administered subdermally . It is highly bound to plasma proteins, mainly albumin followed by sex-hormone binding globulin . The protein-bound form of Etonogestrel represents around 96-99% of the administered dose .

準備方法

合成経路と反応条件

エトノゲストレルの合成は、デスロゲストレルから始まり、複数の段階を伴います。 プロセスは一般的に次の手順を含みます。

ヒドロキシル化: マイクロバイオロジー的なヒドロキシル化によって11-ヒドロキシ基を導入します。

酸化: 11-ヒドロキシ基をケトンに変換します。

還元: ケトンを還元して目的の11-メチレン基を形成します。

工業生産方法

エトノゲストレルの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 このプロセスには、高度な触媒法と連続フローリアクターを使用し、高収率と高純度を確保します .

化学反応の分析

反応の種類

エトノゲストレルは、次のような様々な化学反応を起こします。

酸化: ヒドロキシル基をケトンに変換します。

還元: ケトンをヒドロキシル基またはメチレン基に還元します。

置換: メチレン基やエチニル基などの官能基を導入します。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

触媒: 水素化反応のための炭素担持パラジウム。

主な生成物

これらの反応によって生成される主な生成物には、エトノゲストレルの合成に使用される様々な中間体、例えば11-ヒドロキシデスロゲストレルと11-メチレンデスロゲストレルが含まれます .

類似化合物との比較

Etonogestrel is compared with other synthetic progestins such as:

Levonorgestrel: Another synthetic progestin used in contraceptive implants and intrauterine devices.

Desogestrel: The parent compound of etonogestrel, used in oral contraceptives.

Norethisterone: A synthetic progestin used in various hormonal therapies.

Etonogestrel’s uniqueness lies in its high efficacy, long duration of action, and suitability for use in advanced contraceptive devices such as subdermal implants and vaginal rings .

生物活性

Etonogestrel is a synthetic progestin that is primarily used in contraceptive implants. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and associated side effects. This article delves into these aspects, supported by diverse research findings and data.

Etonogestrel functions primarily as a progesterone receptor agonist , exerting its effects through several pathways:

- Anovulation : Etonogestrel inhibits ovulation by suppressing gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) secretion from the hypothalamus and pituitary gland, respectively.

- Endometrial Changes : It induces changes in the endometrial lining, making it less suitable for implantation.

- Cervical Mucus Thickening : The drug increases the viscosity of cervical mucus, thereby hindering sperm passage.

The compound has a high affinity for progesterone receptors, which allows it to effectively modulate reproductive functions in women .

Pharmacokinetics

Etonogestrel is administered via subdermal implants, which provide sustained release over time. Key pharmacokinetic parameters include:

- Bioavailability : Nearly 100% when administered subdermally.

- Release Rate : Initially releases 60-70 mcg/day, decreasing to about 25-30 mcg/day by the end of three years .

- Half-life : Approximately 25 hours, allowing for reversible contraceptive effects after removal .

- Protein Binding : Highly bound to serum proteins (96-99%), primarily albumin and sex hormone-binding globulin .

- Metabolism : Extensively metabolized in the liver via cytochrome P450 3A4 .

Clinical Efficacy

Etonogestrel implants have demonstrated high efficacy as a contraceptive method:

- Pearl Index : The cumulative Pearl Index reported ranges from 0.27 to 0.38 in various studies, indicating very low pregnancy rates during use .

- Continuation Rates : Studies show variability in continuation rates, with one-year rates ranging from 57% to 97%, influenced by socioeconomic factors and geographical location .

Table 1: Efficacy Data Summary

| Study Reference | Population | Pearl Index (per 100 women-years) | Continuation Rate (%) |

|---|---|---|---|

| General | 0.27 - 0.38 | 77.5 | |

| Overweight | Up to 0.23 | Varies (57 - 97) | |

| Extended Use | 0.00 | 100% (up to 5 years) |

Side Effects and Discontinuation Rates

Common side effects associated with etonogestrel implants include:

- Menstrual Irregularities : Reported by up to 88% of users, including irregular bleeding patterns .

- Other Side Effects : Headaches, weight gain, acne, breast tenderness, and mood changes are frequently noted .

Discontinuation rates are significant; a study indicated an overall discontinuation rate of approximately 22% before three years due to side effects or personal choice .

Case Study Insights

In a case study conducted at King Abdulaziz Medical City in Jeddah, Saudi Arabia, researchers examined the experiences of women using etonogestrel implants:

特性

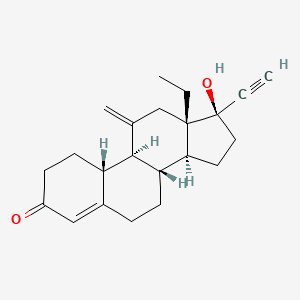

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKFUYQCUCGESZ-BPIQYHPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046782 | |

| Record name | Etonogestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etonogestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

473.1ºC at 760 mmHg | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble, 7.37e-03 g/L | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etonogestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Etonogestrel binds with high affinity to the progesterone and estrogen receptors in the target organs. From the target organs, they include the female reproductive tract, mammary gland, hypothalamus, and pituitary. Once bound, this drug changes the synthesis of different proteins which in order decreases the level of gonadotropin-releasing hormone and the luteinizing hormone. | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54048-10-1 | |

| Record name | Etonogestrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54048-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etonogestrel [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054048101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etonogestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17α)-13-ethyl-17-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETONOGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304GTH6RNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etonogestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196-200ºC | |

| Record name | Etonogestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does etonogestrel exert its contraceptive effect?

A1: Etonogestrel primarily acts by suppressing ovulation. [] It achieves this by binding to the progesterone receptor, mimicking the actions of natural progesterone. This binding leads to a cascade of downstream effects, including thickening of cervical mucus, which hinders sperm penetration, and altering the uterine lining, making it less receptive to implantation. [, , ]

Q2: Are there other mechanisms by which etonogestrel might provide contraception even at lower serum concentrations?

A2: Research suggests that even when etonogestrel levels fall below the traditional threshold for ovulation suppression (90 pg/mL), other mechanisms may contribute to its contraceptive effect. These may include the thickening of cervical mucus and changes in the uterine lining. []

Q3: Beyond contraception, what other therapeutic uses are being explored for etonogestrel?

A3: Research suggests that etonogestrel implants may be beneficial in managing conditions like adenomyosis and endometriosis. Studies have reported a reduction in symptoms like pelvic pain, dysmenorrhea, and heavy menstrual bleeding with etonogestrel use in these patient populations. [, , ]

Q4: How is etonogestrel metabolized in the body?

A4: Etonogestrel is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. [, , ] Genetic variations in these enzymes can significantly impact etonogestrel metabolism and, consequently, its effectiveness.

Q5: Can you elaborate on the role of CYP3A7*1C polymorphism in etonogestrel metabolism?

A5: The CYP3A7*1C variant leads to the expression of fetal CYP3A7 proteins in adults. This can alter steroid hormone metabolism, potentially leading to increased etonogestrel breakdown. Research indicates that women with this variant may have lower serum etonogestrel concentrations, with some falling below the threshold for reliable ovulation suppression. []

Q6: How does the use of efavirenz-based antiretroviral therapy (ART) impact etonogestrel concentrations?

A6: Efavirenz is a potent inducer of CYP3A4, the enzyme primarily responsible for etonogestrel metabolism. Consequently, co-administration of efavirenz significantly reduces etonogestrel concentrations, potentially compromising contraceptive efficacy. This reduction is more pronounced in women with specific CYP2B6 gene variants. [, ]

Q7: Does rilpivirine-based ART affect etonogestrel concentrations?

A7: Unlike efavirenz, rilpivirine does not significantly alter etonogestrel concentrations. Therefore, etonogestrel-containing contraceptive implants are considered a suitable contraceptive option for women on rilpivirine-based ART. []

Q8: What is the relationship between etonogestrel concentrations and bleeding patterns in implant users?

A8: Research has identified a complex relationship between etonogestrel levels and bleeding patterns. While many users experience irregular bleeding, studies surprisingly suggest that higher serum etonogestrel concentrations are associated with an increased likelihood of reporting abnormal bleeding and even receiving oral contraceptive pill prescriptions to manage these bleeding irregularities. []

Q9: Are there any differences in etonogestrel pharmacokinetics between breastfeeding and non-breastfeeding women?

A9: Studies suggest that breastfeeding does not significantly impact the pharmacokinetics of etonogestrel. Therefore, etonogestrel implants are considered a safe and effective contraceptive option for breastfeeding women. []

Q10: What is the significance of measuring serum etonogestrel levels in women using implants beyond the approved duration?

A10: Monitoring serum etonogestrel levels in women using the implant beyond the approved duration can provide valuable information about continued contraceptive efficacy. These measurements can help determine if etonogestrel levels remain above the threshold for ovulation suppression, offering reassurance about the implant's effectiveness. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。